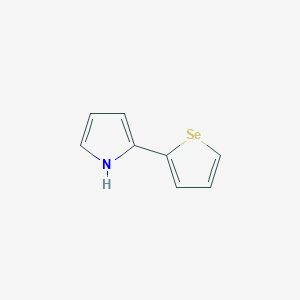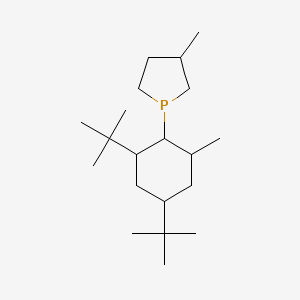
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of a phospholane ring substituted with bulky tert-butyl and methyl groups, which impart significant steric hindrance and influence its chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane typically involves the reaction of 2,4-Di-tert-butyl-6-methylcyclohexyl chloride with a suitable phospholane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring is substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane finds applications in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphorus complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structural features contribute to the properties of the final products.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane involves its interaction with molecular targets through its phospholane ring. The bulky tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards specific targets. The phospholane ring can participate in coordination with metal centers, facilitating catalytic processes and enhancing reaction rates.
Comparación Con Compuestos Similares
- 2,4,6-Tri-tert-butylphenyl phosphine
- Tris(2,4-di-tert-butylphenyl) phosphite
- 2,4-Di-tert-butyl-6-nitrophenol
Comparison: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
183163-62-4 |
|---|---|
Fórmula molecular |
C20H39P |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
1-(2,4-ditert-butyl-6-methylcyclohexyl)-3-methylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-9-10-21(13-14)18-15(2)11-16(19(3,4)5)12-17(18)20(6,7)8/h14-18H,9-13H2,1-8H3 |
Clave InChI |
OVBJNBSIHQDUIA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCP(C1)C2C(CC(CC2C(C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


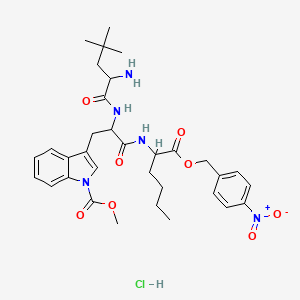
![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)

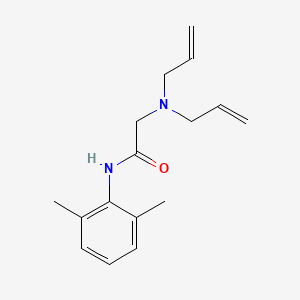

![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
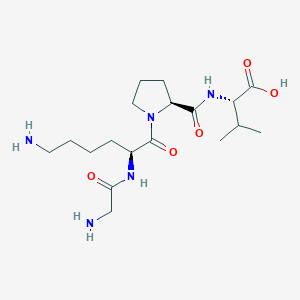
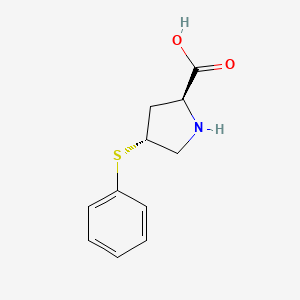
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)
